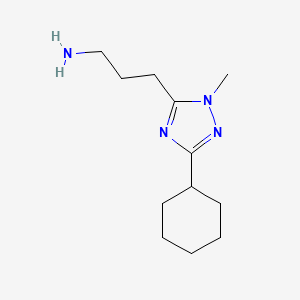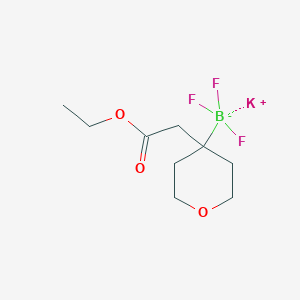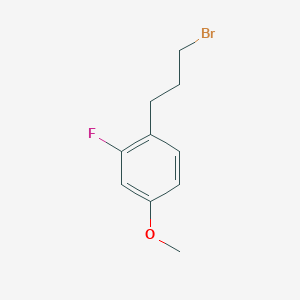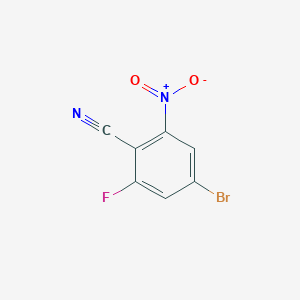![molecular formula C11H14BrNO3S B13480003 tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate](/img/structure/B13480003.png)
tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromothiophene moiety, and a carbamate functional group
Preparation Methods
The synthesis of tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with 5-bromothiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C .
Chemical Reactions Analysis
tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group in the carbamate can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Properties
Molecular Formula |
C11H14BrNO3S |
|---|---|
Molecular Weight |
320.20 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C11H14BrNO3S/c1-11(2,3)16-10(15)13-6-7(14)8-4-5-9(12)17-8/h4-5H,6H2,1-3H3,(H,13,15) |
InChI Key |
CHQWABFDUSRZTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC=C(S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



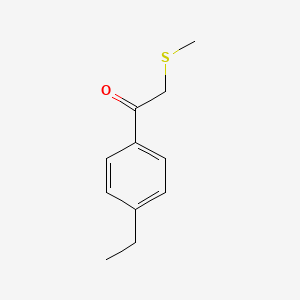

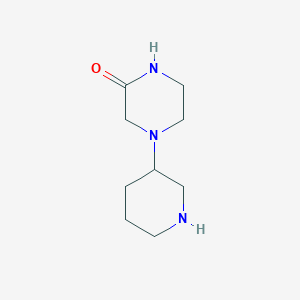
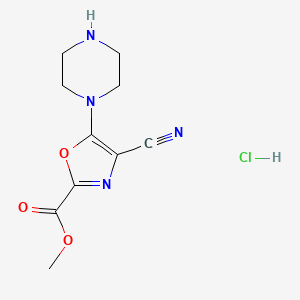
![1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13479963.png)
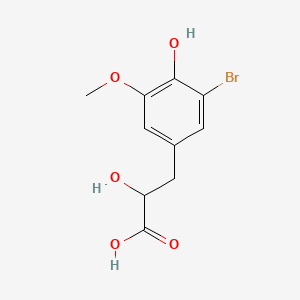

![4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13479979.png)
